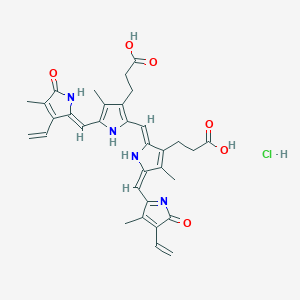

Biliverdin (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biliverdin is a tetrapyrrolic, water-soluble compound formed by the breakdown of heme . It is broken down into bilirubin by biliverdin reductase . Biliverdin has been known to have numerous beneficial effects. It is anti-mutagenic, an antioxidant, anti-inflammatory, and immunosuppressant . Elevated levels of biliverdin and bilirubin have been shown to decrease the risk of vascular injury due to cytoprotective activity .

Synthesis Analysis

Biliverdin results from the breakdown of the heme moiety of hemoglobin in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin along with hemosiderin . Biliverdin is seen briefly in some bruises as a green color .Molecular Structure Analysis

Biliverdin is a linear tetrapyrrole produced in the reticuloendothelial system by the first step of heme degradation, catalysed by heme oxygenase . It has a role as a human metabolite and a mouse metabolite .Chemical Reactions Analysis

Biliverdin is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase . It is further reduced to bilirubin by biliverdin reductase . Biliverdin regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase .Physical And Chemical Properties Analysis

Biliverdin has a molecular formula of C33H34N4O6 and a molecular weight of 582.6 g/mol . It is a dark green plate or prism with a violet surface color .科学的研究の応用

Antioxidant Activity

Biliverdin, a bile pigment hydrolyzed from heme by heme oxygenase (HO), serves multiple functions in the human body, including antioxidant activities . As an intermediate metabolite in heme metabolism, biliverdin has long been regarded as a mere waste product excreted in bile .

Anti-inflammatory Activity

Biliverdin also exhibits anti-inflammatory properties . It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells .

Immune Response Inhibitory Activities

In addition to its antioxidant and anti-inflammatory properties, biliverdin also has immune response inhibitory activities .

Cytoprotection

Biliverdin dihydrochloride has been found responsible for cytoprotection . It has cytoprotective effects on rat livers and protects from prolonged ischemia and reperfusion injury .

Inducing Tolerance to Cardiac Allografts

Biliverdin dihydrochloride was also found to induce tolerance to cardiac allografts .

Regulating Cellular Heme Degradation Process

Biliverdin hydrochloride may regulate the cellular heme degradation process by occupying the heme binding site on heme oxygenase which would prevent access of the substrate to the catalytic site of the enzyme .

Production of Biliverdin

The production of biliverdin by the biotransformation of exogenous heme using recombinant HO-expressing yeast cells was studied in research . This method has laid a good foundation for future applications for the economical production of biliverdin .

Detection of Biliverdin in Biological Samples

Biliverdin hydrochloride has been used as a commercial standard for the detection of biliverdin in mouse unstable and stable plaques tissues using liquid chromatography-tandem mass spectrometry (LC-MS-MS) .

作用機序

- Biliverdin hydrochloride primarily interacts with three key proteins:

- The conversion of biliverdin to bilirubin is essential for maintaining cellular homeostasis and preventing oxidative damage .

- Bilirubin, the end product, contributes to the scavenging of free radicals and protects against oxidative stress .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

特性

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCVSEGCSGTCIO-POFWNMSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?

A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)

Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?

A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)